![molecular formula C45H74O18 B238148 Anemarsaponin BIII CAS No. 139051-27-7](/img/structure/B238148.png)
Anemarsaponin BIII
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anemarsaponin BIII is a major bioactive steroid saponin . It is isolated from the rhizomes of Anemarrhena asphodeloides, a plant species used in traditional Chinese medicine .
Synthesis Analysis
Anemarsaponin BIII is naturally synthesized in the rhizomes of Anemarrhena asphodeloides . The isolation process involves the use of UV, NMR, and MS data for structural establishment .Molecular Structure Analysis
The molecular structure of Anemarsaponin BIII has been established through UV and NMR as well as MS data . The molecular formula is C45H74O18 .Chemical Reactions Analysis
Anemarsaponin BIII has been evaluated for its interaction with various CYP450 enzymes. It has been found to inhibit the activity of CYP3A4, 2D6, and 2E1 with human liver microsomes .Physical And Chemical Properties Analysis
Anemarsaponin BIII has a molecular weight of 903.1 . It is a powder in physical form . .Applications De Recherche Scientifique
Treatment of Acute Pancreatitis
Anemarsaponin B has been studied for its potential in treating acute pancreatitis (AP). AP is a condition with rapid onset and significant incidence and mortality rates, presenting a clinical challenge due to the limited availability of effective treatments and preventive measures . Anemarsaponin B has demonstrated capabilities in reducing immune inflammation, positioning it as a promising candidate for AP treatment . In a study, the effects of Anemarsaponin B on AP in mice were investigated. The study revealed that treatment with Anemarsaponin B led to a substantial decrease in the levels of lipase, amylase, and cytokines, and an increase in SOD and GSH-Px levels .
Anti-inflammatory Properties
Anemarsaponin B has shown potential anti-inflammatory properties. Inflammation is a common response of the body to injury or illness, and controlling it is crucial in many health conditions. Anemarsaponin B’s ability to reduce immune inflammation makes it a potential therapeutic agent in conditions where inflammation plays a key role .
Antiproliferative Activities
Anemarsaponin B has been evaluated for its antiproliferative activities. In a study, compounds including Anemarsaponin B were evaluated for cytotoxicity against HepG2 and SGC7901 human cancer lines. Some compounds displayed medium antiproliferative activities on these cells .
Modulation of MAPK Pathway
The MAPK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell. The signal goes through a series of steps, each adding phosphate to the next protein. This pathway is important in determining the growth of cells. Anemarsaponin B has been found to modulate the MAPK pathway, which could have implications in diseases such as cancer .
Apoptosis Reduction
Apoptosis, or programmed cell death, is a normal part of the development and health of multicellular organisms. Cells that are damaged beyond repair, infected with viruses, or at the end of their life cycle self-destruct in a process called apoptosis. Anemarsaponin B has been found to alleviate the apoptosis of pancreatic histiocytes in the AP model .
Potential Therapeutic Agent for Various Diseases
Given its various properties such as anti-inflammatory, antiproliferative, modulation of MAPK pathway, and apoptosis reduction, Anemarsaponin B could be a potential therapeutic agent for various diseases. More research is needed to fully understand its mechanisms and potential applications .
Mécanisme D'action
- The compound inhibits the nuclear translocation of the p65 subunit of NF-κB by blocking the phosphorylation of IκBα .
- The affected pathways include the NF-κB signaling pathway. Anemarsaponin B mitigates acute pancreatitis by targeting the p38 MAPK signaling pathway and reducing the phosphorylation of JNK and p38 .
Target of Action
Biochemical Pathways
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHLIYKWVMBBFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anemarsaponin BIII |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.